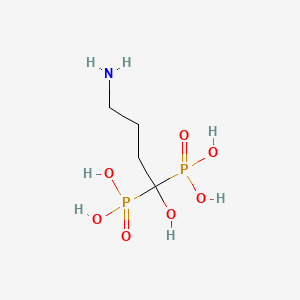
Alendronic Acid
Cat. No. B1665697
Key on ui cas rn:
66376-36-1
M. Wt: 249.10 g/mol
InChI Key: OGSPWJRAVKPPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05159108
Procedure details


Tetramethyl-1,1-bisphosphono-1-hydroxy-4-phthalimidobutane 40 g (0.091 mole) from Step 4 was dissolved in 200 ml of 6N HCl and the solution refluxed for 18 hours.
Name
Tetramethyl-1,1-bisphosphono-1-hydroxy-4-phthalimidobutane
Quantity
40 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[CH:2]([CH2:17][N:18]1C(=O)C2=CC=CC=C2C1=O)[C:3](C)(C)[C:4](C)([P:10]([OH:13])([OH:12])=[O:11])[O:5]P(O)(O)=O>Cl>[NH2:18][CH2:17][CH2:2][CH2:3][C:4]([P:10](=[O:11])([OH:12])[OH:13])([P:10](=[O:11])([OH:13])[OH:12])[OH:5]
|
Inputs


Step One
|
Name
|
Tetramethyl-1,1-bisphosphono-1-hydroxy-4-phthalimidobutane
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(C(OP(=O)(O)O)(P(=O)(O)O)C)(C)C)CN1C(C=2C(C1=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution refluxed for 18 hours
|
|
Duration
|
18 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCCCC(O)(P(O)(O)=O)P(O)(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
